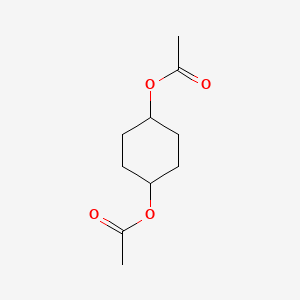

cis-1,4-Diacetoxycyclohexane

Description

cis-1,4-Diacetoxycyclohexane is a cyclohexane derivative with two acetoxy (-OAc) groups in the cis configuration at the 1 and 4 positions. The cis-1,4 arrangement imposes specific conformational constraints on the cyclohexane ring, influencing its reactivity, stability, and interactions with biological targets .

Structure

3D Structure

Propriétés

Numéro CAS |

6289-83-4 |

|---|---|

Formule moléculaire |

C10H16O4 |

Poids moléculaire |

200.23 g/mol |

Nom IUPAC |

(4-acetyloxycyclohexyl) acetate |

InChI |

InChI=1S/C10H16O4/c1-7(11)13-9-3-5-10(6-4-9)14-8(2)12/h9-10H,3-6H2,1-2H3 |

Clé InChI |

SRBNSUPEEJZGCH-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OC1CCC(CC1)OC(=O)C |

Origine du produit |

United States |

Applications De Recherche Scientifique

Synthesis of cis-1,4-Diacetoxycyclohexane

The synthesis of this compound typically involves the acetylation of cis-1,4-cyclohexanediol. The reaction can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This method ensures high selectivity and yield, making it suitable for large-scale production.

Pharmaceutical Applications

1. Metabolite in Drug Development

this compound has been identified as a metabolite in the synthesis of various pharmaceutical compounds. Notably, it plays a role in the development of candesartan cilexetil, an antihypertensive medication used to treat high blood pressure and heart failure . The compound's structure aids in enhancing the bioavailability and efficacy of such drugs.

2. Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds derived from cyclohexane structures. For instance, derivatives of cyclohexanediol have shown promising results against various cancer cell lines, indicating that this compound may also exhibit similar activities .

3. Antioxidant Activity

Research indicates that certain derivatives containing the cyclohexane framework possess significant antioxidant properties. These compounds can mitigate oxidative stress in biological systems, potentially leading to therapeutic applications in diseases characterized by oxidative damage .

Biological Activities

The biological activities associated with this compound include:

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives on human cancer cell lines such as HeLa and MCF-7. The results indicated that these compounds significantly inhibited cell proliferation with IC50 values ranging from 0.89 to 9.63 µg/mL .

Case Study 2: Drug Development

In a pharmacokinetic study involving candesartan cilexetil, researchers noted that the incorporation of this compound into the drug formulation improved its absorption profile and therapeutic effectiveness .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Dimethyl 1,4-Cyclohexanedicarboxylate (cis and trans isomers)

- Structure : The cis and trans isomers of dimethyl 1,4-cyclohexanedicarboxylate (DMCD) share the same substitution pattern as cis-1,4-diacetoxycyclohexane but feature carboxylate ester groups instead of acetoxy moieties.

- Stability : The cis isomer of DMCD is conformationally more stable due to reduced steric strain compared to the trans isomer, which adopts a diaxial conformation .

- Applications : DMCD isomers are intermediates in synthesizing polyesters and polyamides. The cis isomer’s stability makes it preferable for high-performance polymers requiring rigidity .

Cyclohexane-1,4-dimethanol (cis and trans isomers)

- Structure : This diol derivative lacks the acetoxy groups but shares the 1,4-disubstituted cyclohexane backbone.

- Reactivity : The cis isomer exhibits higher solubility in polar solvents due to equatorial hydroxyl groups, while the trans isomer’s axial hydroxyl groups reduce solubility .

- Industrial Use : Used in UV-curable coatings and adhesives, where the cis isomer’s reactivity enhances crosslinking efficiency .

cis-1,4-Diaminocyclohexane Derivatives

- Structure: Diamine derivatives, such as cis-1,4-bis(aminomethyl)cyclohexane, replace acetoxy groups with amino functionalities.

- Biological Activity: Platinum complexes of cis-1,4-diaminocyclohexane (DACH) show enhanced cytotoxicity (3.4–5.4-fold) compared to cisplatin, attributed to improved cellular uptake and DNA binding kinetics .

- Synthesis: One-pot methods yield >98% cis-1,4-diaminocyclohexane dihydrochloride, highlighting the isomer’s synthetic accessibility .

Cis-1,4-Disubstituted Cyclohexanes in Polymers

- Polymer Properties: Polymers derived from cis-1,4-disubstituted monomers (e.g., cis-1,4-polybutadiene) exhibit superior elasticity and mechanical strength due to stereoregularity. A slight increase in cis-1,4 selectivity significantly enhances material performance in synthetic rubbers .

Key Data Tables

Table 1: Physical and Chemical Properties of cis-1,4-Disubstituted Cyclohexanes

Research Findings and Implications

- Conformational Stability : The cis configuration in 1,4-disubstituted cyclohexanes minimizes steric hindrance, favoring equatorial substituent arrangements . This stability is critical for industrial polymers and pharmaceuticals requiring predictable reactivity.

- Biological Selectivity : The enhanced cytotoxicity of cis-1,4-DACH platinum complexes underscores the role of stereochemistry in drug design. Improved DNA binding and reduced repair efficiency correlate with therapeutic efficacy .

- Synthetic Challenges: Isomer separation remains a hurdle (e.g., trans-DMCD requires recrystallization from ethanol), though advances in catalysis (e.g., ketoreductase/transaminase systems) enable high-purity cis isomer production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.